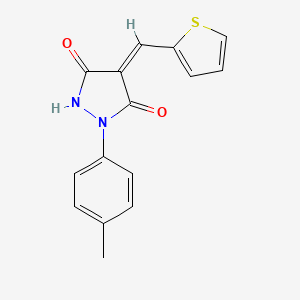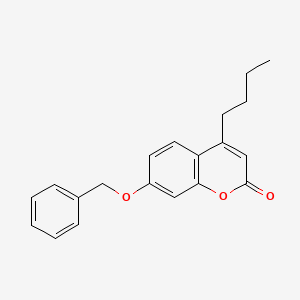![molecular formula C15H12BrN3O3S B5036303 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5036303.png)
3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase CK2, which plays a critical role in various cellular processes such as cell growth, differentiation, and apoptosis.
作用機序
The mechanism of action of 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide involves the inhibition of protein kinase CK2. CK2 is a tetrameric enzyme composed of two catalytic subunits and two regulatory subunits. The catalytic subunits are responsible for the phosphorylation of target proteins, while the regulatory subunits regulate the activity of the catalytic subunits. 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide binds to the ATP-binding site of the catalytic subunit, preventing the phosphorylation of target proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide are mainly related to its inhibition of protein kinase CK2. CK2 has been shown to regulate various cellular processes such as cell growth, differentiation, and apoptosis. Therefore, the inhibition of CK2 by 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide can lead to the suppression of cancer cell proliferation, survival, and migration.
実験室実験の利点と制限
The advantages of using 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide in lab experiments are its high potency and selectivity for protein kinase CK2. It has been shown to have anticancer effects in various cancer cell lines, making it a promising candidate for cancer therapy. However, the limitations of using 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide in lab experiments are its potential off-target effects and toxicity. Therefore, careful dose optimization and toxicity studies are required before using it in vivo.
将来の方向性
The future directions of research on 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide include the development of more potent and selective CK2 inhibitors, the evaluation of its anticancer effects in vivo, and the identification of its downstream targets. Additionally, the combination of 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide with other anticancer agents may enhance its therapeutic efficacy. Finally, the identification of biomarkers for CK2 inhibition may help to select patients who are most likely to benefit from this treatment.
合成法
The synthesis of 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide involves the reaction of 3-nitrophenyl isothiocyanate and 4-aminophenol in the presence of a base such as triethylamine. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt. The yield of this synthesis method is generally high, and the purity of the product can be easily confirmed by HPLC analysis.
科学的研究の応用
3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been widely used in scientific research as a potent inhibitor of protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a critical role in various cellular processes such as cell growth, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to have anticancer effects. 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been used to study the role of CK2 in cancer cell proliferation, survival, and migration.
特性
IUPAC Name |
3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S.BrH/c19-13-6-2-4-11(8-13)16-15-17-14(9-22-15)10-3-1-5-12(7-10)18(20)21;/h1-9,19H,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDMIJNJCJJLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=CC(=CC=C3)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5036226.png)
![4-(5-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5036235.png)

![N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5036242.png)
![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036251.png)


![N-allyl-N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5036287.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B5036300.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5036312.png)

![3-{5-[3-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5036315.png)
![N-{1-[(2,5-dichlorophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5036322.png)